

physical and chemical properties of 2-Fluoro-5-hydroxyphenylboronic acid

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Compound of Interest

Compound Name: 2-Fluoro-5-hydroxyphenylboronic acid

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An In-depth Technical Guide to 2-Fluoro-5-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2-Fluoro-5-hydroxyphenylboronic acid**. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Core Physical and Chemical Properties

2-Fluoro-5-hydroxyphenylboronic acid is a substituted aromatic boronic acid. Its unique combination of a fluorine atom, a hydroxyl group, and a boronic acid moiety makes it a valuable building block in the synthesis of complex organic molecules.

Physical Properties

Quantitative physical data for **2-Fluoro-5-hydroxyphenylboronic acid** is not extensively reported in the literature. The following table summarizes the available information and includes estimated values based on closely related isomers.

Property	Value	Source/Notes
Molecular Formula	C ₆ H ₆ BFO ₃	[1]
Molecular Weight	155.92 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	Estimated: 114-116 °C	Based on the isomer 2-Fluoro-6-hydroxyphenylboronic acid[2]
Boiling Point	Data not available	Decomposes upon strong heating
Solubility	Generally soluble in polar organic solvents such as methanol, ethanol, and acetone. Limited solubility in nonpolar solvents like hexane.	General solubility of phenylboronic acids
pKa	Estimated: ~8.5 - 9.5	Based on the pKa of phenol and the electron-withdrawing nature of the boronic acid and fluorine substituents[3]

Chemical Properties and Reactivity

The chemical behavior of **2-Fluoro-5-hydroxyphenylboronic acid** is primarily dictated by the boronic acid group, the phenolic hydroxyl group, and the influence of the fluorine substituent on the aromatic ring.

- Boronic Acid Group:** This functional group is a Lewis acid and can reversibly form esters with diols. It is most notably utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
- Phenolic Hydroxyl Group:** The hydroxyl group is weakly acidic and can be deprotonated under basic conditions. It can also be a site for etherification or esterification reactions.

- **Fluorine Substituent:** The electron-withdrawing nature of the fluorine atom influences the acidity of both the boronic acid and the hydroxyl group, and it can affect the regioselectivity of further aromatic substitution reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of **2-Fluoro-5-hydroxyphenylboronic acid** are provided below. These protocols are based on established methodologies for similar compounds.

Synthesis of 2-Fluoro-5-hydroxyphenylboronic Acid

A plausible synthetic route to **2-Fluoro-5-hydroxyphenylboronic acid** starts from the commercially available 4-bromo-3-fluorophenol. The synthesis involves protection of the hydroxyl group, followed by a lithium-halogen exchange and borylation.

Step 1: Protection of the Hydroxyl Group

The phenolic hydroxyl group is first protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent it from interfering with the subsequent borylation step.

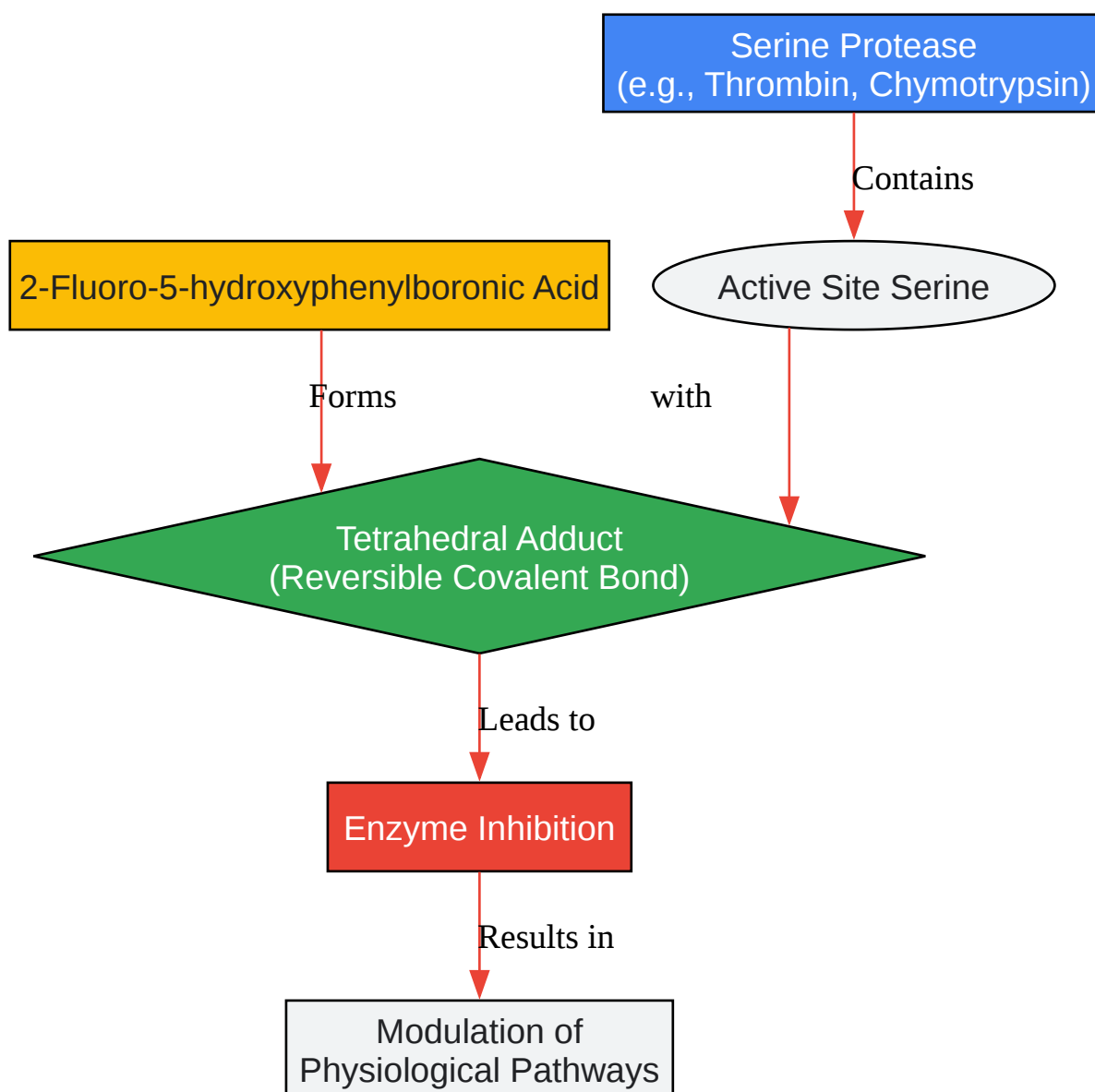
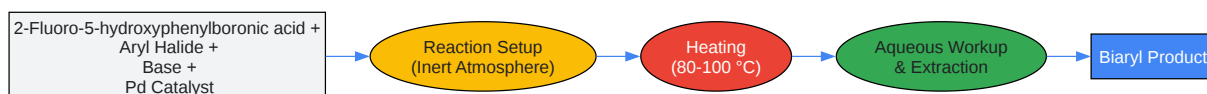
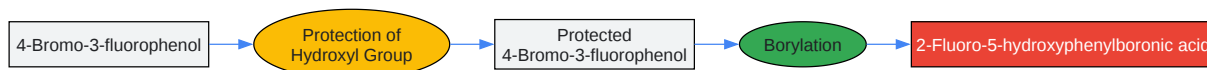
- **Materials:** 4-bromo-3-fluorophenol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, dichloromethane (DCM).
- **Procedure:**
 - Dissolve 4-bromo-3-fluorophenol (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM.
 - Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction with water and separate the organic layer.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected phenol.

Step 2: Borylation

The borylation is achieved via a lithium-halogen exchange followed by reaction with a borate ester.

- Materials: Protected 4-bromo-3-fluorophenol, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), triisopropyl borate, hydrochloric acid (HCl).
- Procedure:
 - Dissolve the protected 4-bromo-3-fluorophenol (1.0 eq) in anhydrous THF under an inert atmosphere.
 - Cool the solution to -78 °C in a dry ice/acetone bath.
 - Slowly add n-BuLi (1.1 eq, typically a 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.
 - Stir the mixture at -78 °C for 1 hour.
 - Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
 - Allow the reaction mixture to slowly warm to room temperature and stir overnight.
 - Quench the reaction by adding aqueous HCl (e.g., 1 M) and stir vigorously for 1-2 hours to hydrolyze the borate ester and remove the protecting group.
 - Extract the product with an organic solvent such as ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization to yield **2-Fluoro-5-hydroxyphenylboronic acid**.^[4]



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